Cas no 374633-26-8 (6-Bromo-1H-indole-4-carbonitrile)
6-Bromo-1H-indole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1H-indole-4-carbonitrile
- 1H-Indole-4-carbonitrile,6-bromo-
- 6-Bromo-4-cyanoindazole
- 1H-Indole-4-carbonitrile,6-bromo
- 6-Bromo-4-cyanoindole
- AKOS015898450
- CS-0332533
- FT-0765345
- C90679
- 374633-26-8
- DTXSID90646436
- ZGACZDHTHZGXJB-UHFFFAOYSA-N
- AC-11491
- AB13572
- SCHEMBL2124251
-
- MDL: MFCD03095204
- Inchi: 1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H
- InChI Key: ZGACZDHTHZGXJB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C2C=CNC=2C=1
Computed Properties
- Exact Mass: 219.96400
- Monoisotopic Mass: 219.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.6A^2
Experimental Properties
- Color/Form: NA
- Density: 1.9±0.1 g/cm3
- Boiling Point: 397.2±22.0 °C at 760 mmHg
- Flash Point: 183.5°C
- Refractive Index: 1.726
- PSA: 39.58000
- LogP: 2.80208
6-Bromo-1H-indole-4-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
6-Bromo-1H-indole-4-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-1H-indole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007498-1g |
6-Bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 1g |
$927.50 | 2023-09-02 | |
| TRC | B994020-1mg |
6-Bromo-4-cyanoindole |
374633-26-8 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994020-2mg |
6-Bromo-4-cyanoindole |
374633-26-8 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B994020-10mg |
6-Bromo-4-cyanoindole |
374633-26-8 | 10mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM147012-1g |
6-bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 1g |
$1018 | 2021-08-05 | |
| Chemenu | CM147012-1g |
6-bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 1g |
$680 | 2024-07-17 | |
| eNovation Chemicals LLC | Y0997573-5g |
6-Bromo-4-cyanoindole |
374633-26-8 | 95% | 5g |
$2000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2259-100MG |
6-bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 100MG |
¥ 1,333.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2259-250MG |
6-bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 250MG |
¥ 2,131.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2259-500MG |
6-bromo-1H-indole-4-carbonitrile |
374633-26-8 | 95% | 500MG |
¥ 3,550.00 | 2023-04-13 |
6-Bromo-1H-indole-4-carbonitrile Suppliers
6-Bromo-1H-indole-4-carbonitrile Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Additional information on 6-Bromo-1H-indole-4-carbonitrile
Introduction to 6-Bromo-1H-indole-4-carbonitrile (CAS No. 374633-26-8)
6-Bromo-1H-indole-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 374633-26-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of both bromine and nitrile functional groups in its molecular framework imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
The indole core is a privileged scaffold in medicinal chemistry, with numerous bioactive molecules derived from it exhibiting diverse therapeutic effects. Among these, 6-Bromo-1H-indole-4-carbonitrile has been extensively studied for its potential applications in the development of novel therapeutic agents. The bromine substituent at the 6-position and the nitrile group at the 4-position enhance the reactivity of the molecule, facilitating further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 6-Bromo-1H-indole-4-carbonitrile, making it more accessible for research purposes. The compound’s versatility as a building block has been leveraged in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. Its structural features make it particularly useful in constructing complex scaffolds that mimic natural products or designed molecules with optimized pharmacokinetic profiles.
In the realm of drug discovery, 6-Bromo-1H-indole-4-carbonitrile has been employed in high-throughput screening (HTS) campaigns to identify lead compounds with desirable biological activities. The nitrile group serves as a handle for further derivatization, allowing chemists to fine-tune properties such as solubility, bioavailability, and target specificity. Additionally, the bromine atom can be readily modified through palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkenyl groups to diversify the chemical library.
One notable application of 6-Bromo-1H-indole-4-carbonitrile is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt these interactions, researchers aim to develop novel therapeutic strategies. The indole scaffold’s ability to adopt multiple conformations makes it an ideal candidate for binding to hydrophobic pockets within protein targets, while the bromine and nitrile groups provide additional interaction points for enhancing binding affinity.
Moreover, 6-Bromo-1H-indole-4-carbonitrile has been explored in the context of photodynamic therapy (PDT). The indole moiety can be functionalized to absorb light at specific wavelengths, generating reactive oxygen species that selectively damage malignant cells. The incorporation of electron-withdrawing groups like the nitrile moiety can modulate the excited-state properties of the molecule, improving its efficacy as a photosensitizer. This dual functionality—both as a synthetic intermediate and a potential therapeutic agent—underscores the compound’s significance in modern drug development.
The synthesis of 6-Bromo-1H-indole-4-carbonitrile typically involves multi-step procedures starting from commercially available precursors such as tryptophan or indole derivatives. Advanced catalytic systems have been developed to streamline these processes, reducing reaction times and improving yields. For instance, transition-metal-catalyzed C-H activation strategies have enabled direct functionalization of indole rings without requiring pre-functionalized substrates. Such innovations have not only enhanced accessibility but also fostered innovation in medicinal chemistry.
Recent studies have highlighted the role of 6-Bromo-1H-indole-4-carbonitrile in modulating immune responses. Indole derivatives are known to influence cytokine production and immune cell differentiation, making them promising candidates for immunomodulatory therapies. By leveraging structural analogs derived from 6-Bromo-1H-indole-4-carbonitrile, researchers have identified compounds that can modulate inflammatory pathways or enhance vaccine efficacy. These findings underscore the compound’s potential beyond traditional anticancer applications.
The pharmaceutical industry continues to invest in exploring new derivatives of 6-Bromo-1H-indole-4-carbonitrile due to its broad applicability and well-documented synthetic feasibility. Computational modeling and virtual screening techniques are increasingly employed to predict biological activities and optimize molecular structures before experimental validation. This integration of computational chemistry with traditional wet chemistry approaches accelerates the discovery pipeline significantly.
In conclusion,6-Bromo-1H-indole-4-carbonitrile (CAS No. 374633-26-8) represents a versatile and highly valuable compound in pharmaceutical research. Its unique structural features enable diverse synthetic modifications, making it an indispensable tool for drug discovery efforts targeting various diseases. As methodologies for molecular construction continue to evolve, so too will the applications of this remarkable heterocyclic compound.
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